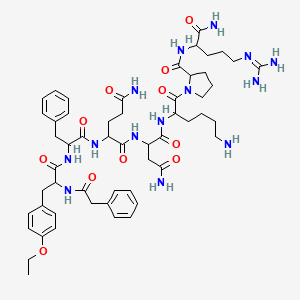

Phenylac-D-tyr(ET)-phe-gln-asn-lys-pro-arg-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phénylac-D-Tyr(ET)-Phe-Gln-Asn-Lys-Pro-Arg-NH2 est un analogue peptidique synthétique de la vasopressine, une hormone qui joue un rôle crucial dans la régulation de la rétention d'eau dans l'organisme et la constriction des vaisseaux sanguins. Ce composé est connu pour ses effets antagonistes sélectifs et puissants sur les récepteurs V1 de la vasopressine, ce qui en fait un outil précieux dans la recherche scientifique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du Phénylac-D-Tyr(ET)-Phe-Gln-Asn-Lys-Pro-Arg-NH2 implique la synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. Le processus commence par la fixation de l'acide aminé C-terminal à une résine solide. Les acides aminés suivants sont ajoutés séquentiellement au moyen d'une série d'étapes de couplage et de déprotection. Les conditions réactionnelles impliquent généralement l'utilisation de réactifs de couplage tels que le HBTU ou le DIC et de bases telles que le DIPEA. Le produit final est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC) .

Méthodes de production industrielle

En milieu industriel, la production du Phénylac-D-Tyr(ET)-Phe-Gln-Asn-Lys-Pro-Arg-NH2 suit une approche SPPS similaire, mais à plus grande échelle. L'automatisation et l'optimisation des conditions réactionnelles sont utilisées pour améliorer le rendement et la pureté. L'utilisation de techniques de purification avancées garantit la production de peptides de haute qualité adaptés aux applications de recherche et pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

Phénylac-D-Tyr(ET)-Phe-Gln-Asn-Lys-Pro-Arg-NH2 peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau du résidu méthionine, conduisant à la formation de méthionine sulfoxyde.

Réduction : Les ponts disulfures, s'ils sont présents, peuvent être réduits en thiols libres.

Substitution : Les résidus d'acides aminés peuvent être substitués pour créer des analogues ayant des propriétés différentes

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Dérivés d'acides aminés et réactifs de couplage comme le HBTU ou le DIC

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les peptides oxydés, les peptides réduits et divers analogues avec des séquences d'acides aminés modifiées .

Applications De Recherche Scientifique

Phénylac-D-Tyr(ET)-Phe-Gln-Asn-Lys-Pro-Arg-NH2 a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la modification des peptides.

Biologie : Investigé pour son rôle dans la signalisation et la régulation des récepteurs de la vasopressine.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans les affections liées à la rétention d'eau et à la régulation de la pression artérielle.

Industrie : Utilisé dans le développement de médicaments et d'outils de diagnostic à base de peptides .

Mécanisme d'action

Phénylac-D-Tyr(ET)-Phe-Gln-Asn-Lys-Pro-Arg-NH2 exerce ses effets en se liant sélectivement aux récepteurs V1 de la vasopressine, bloquant ainsi l'action de la vasopressine endogène. Cette action antagoniste empêche la vasopressine d'exercer ses effets vasoconstricteurs et antidiurétiques. Les cibles moléculaires comprennent les récepteurs V1 situés sur les cellules musculaires lisses vasculaires et les tubules collecteurs rénaux .

Mécanisme D'action

Phenylac-D-tyr(ET)-phe-gln-asn-lys-pro-arg-NH2 exerts its effects by selectively binding to V1 vasopressin receptors, thereby blocking the action of endogenous vasopressin. This antagonistic action prevents vasopressin from exerting its vasoconstrictive and antidiuretic effects. The molecular targets include the V1 receptors located on vascular smooth muscle cells and renal collecting ducts .

Comparaison Avec Des Composés Similaires

Composés similaires

- Phénylac-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Lys-NH2

- Phénylac-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2

- Phénylac-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Lys-NH2 sel de trifluoroacétate

Unicité

Phénylac-D-Tyr(ET)-Phe-Gln-Asn-Lys-Pro-Arg-NH2 est unique en raison de sa grande sélectivité et de sa puissance en tant qu'antagoniste des récepteurs V1. Sa séquence d'acides aminés spécifique et ses modifications confèrent des propriétés pharmacologiques distinctes, ce qui en fait un outil précieux pour étudier la fonction des récepteurs de la vasopressine et développer des agents thérapeutiques .

Propriétés

IUPAC Name |

N-[4-amino-1-[[6-amino-1-[2-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[2-[[3-(4-ethoxyphenyl)-2-[(2-phenylacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H76N14O11/c1-2-79-36-22-20-35(21-23-36)30-40(62-46(71)31-34-15-7-4-8-16-34)49(74)66-41(29-33-13-5-3-6-14-33)50(75)64-38(24-25-44(56)69)48(73)67-42(32-45(57)70)51(76)65-39(17-9-10-26-55)53(78)68-28-12-19-43(68)52(77)63-37(47(58)72)18-11-27-61-54(59)60/h3-8,13-16,20-23,37-43H,2,9-12,17-19,24-32,55H2,1H3,(H2,56,69)(H2,57,70)(H2,58,72)(H,62,71)(H,63,77)(H,64,75)(H,65,76)(H,66,74)(H,67,73)(H4,59,60,61) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBPXAIJQDPORTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H76N14O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1097.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanethione](/img/structure/B12121264.png)

![N-tert-butyl-2-[(4-acetamidophenyl)amino]propanamide](/img/structure/B12121276.png)

![(E)-N-(benzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B12121278.png)

![2-[(2,3-dichlorophenyl)amino]-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12121284.png)

![Benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]-](/img/structure/B12121289.png)

![4-(2-furylmethyl)-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12121296.png)

![Ethyl 4-[4-fluoro-3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carboxylate](/img/structure/B12121303.png)

![2-(2,4-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B12121334.png)